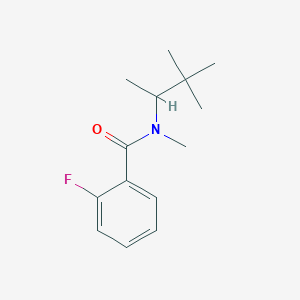![molecular formula C15H15ClN2O B7494807 N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide, also known as CEP-26401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to exhibit a range of biochemical and physiological effects.
作用機序
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide exerts its effects by inhibiting the activity of certain enzymes that are involved in the formation of amyloid plaques and the degradation of dopamine. Specifically, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide inhibits the activity of beta-secretase, which is an enzyme that is involved in the formation of amyloid plaques. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide enhances the activity of tyrosine hydroxylase, which is an enzyme that is involved in the synthesis of dopamine.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on beta-secretase and tyrosine hydroxylase, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to modulate the activity of various neurotransmitter systems, including the cholinergic and glutamatergic systems. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in lab experiments is its specificity for certain enzymes and neurotransmitter systems. This specificity allows researchers to study the effects of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide on specific pathways and processes, which can provide valuable insights into the underlying mechanisms of various diseases. However, one limitation of using N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide is its relatively low potency compared to other compounds that target the same enzymes and neurotransmitter systems. This limitation may require the use of higher concentrations of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in lab experiments, which can increase the risk of off-target effects.
将来の方向性
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent analogs of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide that can target the same enzymes and neurotransmitter systems with greater efficacy. Additionally, further research is needed to determine the safety and efficacy of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in animal models and humans. Finally, studies are needed to investigate the potential therapeutic applications of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide in other neurological disorders, such as Huntington's disease and multiple sclerosis.
合成法
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide involves the reaction of 4-chloro-1-phenylethanol with N-methyl-3-pyridinecarboxamide in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product with a yield of around 60%. The chemical structure of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been confirmed using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide can inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide has been found to enhance the survival of dopaminergic neurons, which are the cells that are affected in Parkinson's disease.
特性
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-5-7-14(16)8-6-12)18(2)15(19)13-4-3-9-17-10-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZGLIXZBXKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494731.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide](/img/structure/B7494763.png)



![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)